Dodecahydro-1,4,7,9b-tetraazaphenalene
Overview
Description
Dodecahydro-1,4,7,9b-tetraazaphenalene: is a chemical compound with the molecular formula C9H18N4 . It is a saturated heterocyclic compound containing four nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecahydro-1,4,7,9b-tetraazaphenalene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a dicarbonyl compound, followed by hydrogenation to achieve the fully saturated structure. The reaction conditions often include the use of solvents such as carbon tetrachloride and catalysts to facilitate the cyclization and hydrogenation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Dodecahydro-1,4,7,9b-tetraazaphenalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can further saturate or modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while substitution reactions can yield various alkylated or acylated products .
Scientific Research Applications
Dodecahydro-1,4,7,9b-tetraazaphenalene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Dodecahydro-1,4,7,9b-tetraazaphenalene involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, its derivatives may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dodecahydro-1,3a1,4,7-tetraazaphenalene
- Dodecahydro-1,4,7,9b-tetrazaphenalin
- Dodecahydro-1,4,7,9-β-tetraazophenalene
Uniqueness
Dodecahydro-1,4,7,9b-tetraazaphenalene is unique due to its specific arrangement of nitrogen atoms and its fully saturated structure. This gives it distinct chemical and physical properties compared to its analogs. Its ability to form stable coordination complexes and participate in various chemical reactions makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2,6,10,13-tetrazatricyclo[7.3.1.05,13]tridecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-4-10-8-3-6-12-9-2-5-11-7(1)13(8)9/h7-12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJURNUHQCGRLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CCNC3N2C1NCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909584 | |
Record name | Dodecahydro-1,4,7,9b-tetraazaphenalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10553-85-2 | |
Record name | 1,4,7,9b-Tetraazaphenalene, dodecahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010553852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000737090 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecahydro-1,4,7,9b-tetraazaphenalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perhydro-1,4,7,9β-tetraazaphenalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known structural information about Dodecahydro-1,4,7,9b-tetraazaphenalene?
A: this compound (C9H18N4) is an organic compound formed from the condensation of acrolein and ammonia []. While its specific spectroscopic data isn't detailed in the provided research, one study determined the structure of this compound trihydrochloride hemihydrate (C9H18N4.3HCl.1/2H2O) using X-ray crystallography []. This revealed the spatial arrangement of atoms within the molecule, providing valuable insights into its potential chemical properties.
Q2: Are there any known applications or potential uses for this compound based on the available research?
A: Currently, the provided research focuses primarily on the synthesis and structural characterization of this compound [, ]. There is no mention of specific applications or uses for this compound in the provided abstracts. Further research is needed to explore its potential in various fields, such as material science, catalysis, or pharmaceuticals.
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